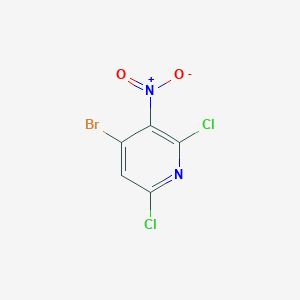

4-Bromo-2,6-dichloro-3-nitropyridine

CAS No.:

Cat. No.: VC13819593

Molecular Formula: C5HBrCl2N2O2

Molecular Weight: 271.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5HBrCl2N2O2 |

|---|---|

| Molecular Weight | 271.88 g/mol |

| IUPAC Name | 4-bromo-2,6-dichloro-3-nitropyridine |

| Standard InChI | InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H |

| Standard InChI Key | OKSCYZTVDCGTTG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br |

Introduction

Chemical and Physical Properties

4-Bromo-2,6-dichloro-3-nitropyridine belongs to the nitropyridine family, characterized by a pyridine core with nitro and halogen substituents. The compound’s IUPAC name is 4-bromo-2,6-dichloro-3-nitropyridine, and its molecular formula is C₅HBrCl₂N₂O₂. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 271.88 g/mol | |

| Density | ~1.8 g/cm³ (estimated) | |

| Boiling Point | ~240°C (estimated) | |

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in organic solvents |

The density and boiling point are extrapolated from structurally similar compounds like 4-bromo-3-nitropyridine . The nitro group at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the halogen atoms (Br, Cl) contribute to steric and electronic effects critical for drug-receptor interactions .

Synthesis and Preparation

The synthesis of 4-bromo-2,6-dichloro-3-nitropyridine involves multi-step halogenation and nitration processes, though detailed protocols are scarce in public literature. Based on analogous compounds, two potential routes emerge:

Halogenation-Nitration Sequential Approach

-

Chlorination: Starting with 3-nitropyridine, dichlorination at the 2- and 6-positions using phosphorus oxychloride (POCl₃) under reflux .

-

Bromination: Electrophilic bromination at the 4-position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Reaction conditions for chlorination typically involve temperatures of 50–90°C for 2–10 hours . Bromination requires careful control to avoid over-substitution.

Nitration of Halogenated Pyridines

An alternative method involves nitrating pre-halogenated pyridines. For example:

-

Dichloropyridine Synthesis: 2,6-Dichloropyridine is nitrated at the 3-position using a mixture of nitric and sulfuric acids .

-

Bromination: Subsequent bromination at the 4-position completes the synthesis.

Yield optimization remains challenging due to competing side reactions, but microwave-assisted synthesis has shown promise in reducing reaction times .

Comparative Analysis with Related Compounds

Comparing 4-bromo-2,6-dichloro-3-nitropyridine to its analogs highlights structural-activity relationships:

| Compound | Substituents | EC₅₀ (nM) | LogP |

|---|---|---|---|

| 4-Bromo-2,6-dichloro-3-nitropyridine | Br, Cl, NO₂ | N/A | ~2.5 |

| 2,6-Dichloro-3-nitropyridine | Cl, NO₂ | 8.14 | 1.9 |

| 4-Bromo-3-nitropyridine | Br, NO₂ | N/A | 2.1 |

The additional chlorine atoms in 4-bromo-2,6-dichloro-3-nitropyridine increase molecular polarity compared to monohalogenated analogs, potentially improving solubility in polar aprotic solvents .

Future Directions

Despite its promise, 4-bromo-2,6-dichloro-3-nitropyridine remains understudied. Key research priorities include:

-

Synthetic Optimization: Developing one-pot synthesis methods to improve yields .

-

Pharmacological Profiling: Screening against viral proteases and cancer cell lines.

-

Toxicological Studies: Establishing acute and chronic toxicity profiles.

Advances in computational chemistry could enable rational design of derivatives with enhanced potency and reduced resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume